![molecular formula C18H20ClFN2O3S2 B300439 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide, also known as CFTR modulator VX-809 or Lumacaftor, is a chemical compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to life-threatening complications. VX-809 is a promising drug that has shown potential in improving CF symptoms by targeting the underlying genetic defect.

Mechanism of Action

VX-809 works by binding to the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and helping it to fold correctly. This allows the protein to reach the cell surface and function properly. VX-809 has been shown to improve the trafficking of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide to the cell surface, leading to increased chloride ion transport in CF patients.

Biochemical and Physiological Effects

VX-809 has been shown to improve lung function in CF patients by increasing chloride ion transport. It has also been shown to reduce the production of mucus in the lungs, which can help to prevent infections. In addition, VX-809 has been shown to improve the nutritional status of CF patients by improving the absorption of nutrients.

Advantages and Limitations for Lab Experiments

VX-809 is a promising drug for the treatment of CF, but it has some limitations in laboratory experiments. One limitation is that it is only effective in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another limitation is that it may not be effective in all patients, and more research is needed to identify the patients who are most likely to benefit from the drug.

Future Directions

There are several future directions for the development of VX-809 and other N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators. One direction is to develop more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators that can correct a wider range of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another direction is to develop combination therapies that can target multiple aspects of CF pathophysiology. Finally, more research is needed to identify biomarkers that can be used to predict the response to N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and monitor their effectiveness in patients.

Conclusion

In conclusion, VX-809 is a promising drug for the treatment of CF that has shown potential in improving lung function and reducing mucus production. It works by correcting the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and improving chloride ion transport. While there are limitations to its use in laboratory experiments, the development of more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and combination therapies could lead to improved outcomes for CF patients.

Synthesis Methods

The synthesis of VX-809 involves several steps, including the reaction of 3-chlorobenzyl mercaptan with ethylene oxide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-fluoro-N-(methylsulfonyl)aniline to form N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained after several purification steps.

Scientific Research Applications

VX-809 has been extensively studied for its potential in treating CF. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide) gene, which leads to the production of defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein. VX-809 is a N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide corrector that helps to restore the function of the defective protein. It has been shown to improve CF symptoms, including lung function, in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations.

properties

Product Name |

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide |

|---|---|

Molecular Formula |

C18H20ClFN2O3S2 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide |

InChI |

InChI=1S/C18H20ClFN2O3S2/c1-27(24,25)22(17-7-5-16(20)6-8-17)12-18(23)21-9-10-26-13-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |

InChI Key |

XUSNEVOQDDNYOR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |

solubility |

38 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

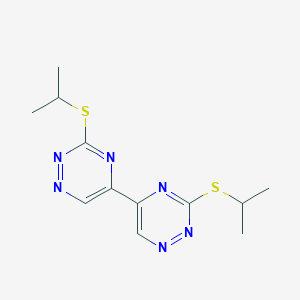

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)

![2-methyl-N-[(Z)-1-(3-phenyl-1,2,4-triazin-5-yl)ethylideneamino]aniline](/img/structure/B300357.png)

![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300358.png)

![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B300359.png)

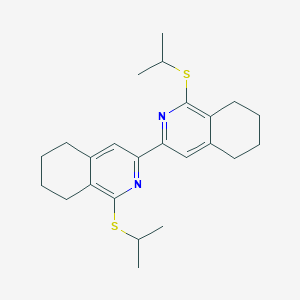

![1-(isopropylsulfanyl)-3-[1-(isopropylsulfanyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B300364.png)

![Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate](/img/structure/B300366.png)

![3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B300370.png)

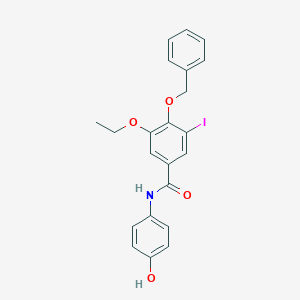

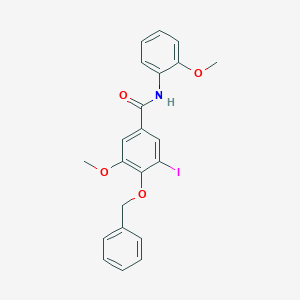

![3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)